REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:15](=[O:16])[CH2:14][C:9]2([CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:8][C:7]1=[O:17].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[S:26]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][C:34]=2[OH:36])[CH2:29][CH2:28][CH2:27]1>CN(C)C=O>[O:16]=[C:15]1[N:6]([CH2:5][CH2:4][CH2:3][CH2:2][O:36][C:34]2[CH:33]=[CH:32][CH:31]=[C:30]3[C:35]=2[S:26][CH2:27][CH2:28][CH2:29]3)[C:7](=[O:17])[CH2:8][C:9]2([CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:14]1 |f:1.2.3,4.5|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrCCCCN1C(CC2(CCCC2)CC1=O)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S1CCCC2=CC=CC(=C12)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O=C1CC2(CCCC2)CC(N1CCCCOC=1C=CC=C2CCCSC12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |